S-ethyl ethanesulfinothioate
CAS No.: 18542-39-7
Cat. No.: VC21356950
Molecular Formula: C4H10OS2
Molecular Weight: 138.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18542-39-7 |
|---|---|
| Molecular Formula | C4H10OS2 |
| Molecular Weight | 138.3 g/mol |
| IUPAC Name | 1-ethylsulfinylsulfanylethane |
| Standard InChI | InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3 |
| Standard InChI Key | FIWQKOIUXFENIV-UHFFFAOYSA-N |
| SMILES | CCSS(=O)CC |
| Canonical SMILES | CCSS(=O)CC |
Introduction
Chemical Properties and Structure
Molecular Structure and Identifiers
S-ethyl ethanesulfinothioate has a distinct molecular structure characterized by its sulfoxide-sulfide arrangement. The following table summarizes its key chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS No. | 18542-39-7 |
| Molecular Formula | C4H10OS2 |
| Molecular Weight | 138.3 g/mol |
| IUPAC Name | 1-ethylsulfinylsulfanylethane |
| Standard InChI | InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3 |
| Standard InChIKey | FIWQKOIUXFENIV-UHFFFAOYSA-N |
| SMILES | CCSS(=O)CC |
| PubChem Compound | 229427 |
These chemical identifiers provide essential reference points for researchers working with this compound, facilitating consistent identification across different databases and research publications.
Physical Properties
The physical properties of S-ethyl ethanesulfinothioate influence its behavior in various chemical and biological systems. While specific physical property data for this compound is limited in the available literature, we can make some general observations based on its molecular structure and related compounds. Typically, organosulfur compounds of this nature exhibit:
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Characteristic odor (often described as sulfurous or garlic-like)
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Limited water solubility but good solubility in organic solvents
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Moderate to high reactivity, particularly in oxidation-reduction reactions
It's worth noting that thiosulfinates generally have relatively low stability and can undergo various transformations, especially under heat or in solution over time, which may present challenges for storage and handling in research settings.
Synthesis Methods
Standard Synthesis Procedure
The synthesis of S-ethyl ethanesulfinothioate typically involves oxidation reactions starting with disulfide precursors. A documented method involves the controlled oxidation of diethyl disulfide using hydrogen peroxide under catalytic conditions .
The standard procedure includes:
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Combining diethyl disulfide (24.4 g, 0.2 mol) with a catalytic amount of l-proline (700 mg) in acetonitrile (15 ml)
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Adding this mixture drop-wise to hydrogen peroxide (34 g, 30%, 0.3 mol)
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Stirring the reaction at room temperature (20–25°C) for 48 hours under nitrogen protection
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Processing the reaction mixture by removing acetonitrile under reduced pressure
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Extracting the product with dichloromethane (CH2Cl2, 250 ml × 2)
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Washing with saturated brine and drying with anhydrous Na2SO4
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Concentrating the product under reduced pressure
This method typically yields around 90% of the desired product, making it an efficient approach for laboratory synthesis .
Reaction Mechanism and Considerations
The synthesis involves the selective oxidation of one sulfur atom in the disulfide bond of diethyl disulfide. The l-proline catalyst facilitates this selective oxidation by hydrogen peroxide, ensuring that only one sulfur atom is oxidized to the sulfoxide state while the other remains as a sulfide.
This synthetic approach represents an environmentally friendly method compared to traditional oxidation procedures, as it uses hydrogen peroxide as the oxidizing agent rather than more hazardous alternatives. The catalytic conditions also contribute to the efficiency and selectivity of the reaction, minimizing unwanted side products.
Comparative Analysis with Related Compounds
Comparison with S-ethyl ethanethiosulfinate (ALE)
S-ethyl ethanethiosulfinate (ALE) is a closely related compound that has been more extensively studied, particularly for its biological activities. The primary structural difference is that S-ethyl ethanethiosulfinate contains a sulfone group (O=S=O), representing a higher oxidation state of sulfur compared to the sulfoxide group in S-ethyl ethanesulfinothioate .
| Property | S-ethyl ethanesulfinothioate | S-ethyl ethanethiosulfinate (ALE) |
|---|---|---|
| Molecular Formula | C4H10OS2 | C4H10O2S2 |
| Molecular Weight | 138.3 g/mol | 154.251 g/mol |
| Oxidation State of Sulfur | Lower (sulfoxide) | Higher (sulfone) |
| Stability | Less studied | Enhanced stability compared to allicin |
| Antifungal Activity | Not extensively documented | Highly potent (IC50 = 0.92 μg/ml) |
| Relationship to Allicin | Structural similarity | Direct derivative with improved stability |
ALE has been documented as a derivative of allicin, the active component in garlic, with enhanced stability and potent antifungal properties. Research has shown that it induces apoptosis in fungal cells through reactive oxygen species (ROS) generation, making it significantly more effective than allicin itself (IC50 of 0.92 μg/ml compared to 38.68 μg/ml for allicin) .
Comparison with S-Ethyl ethanethioate
Another related compound is S-Ethyl ethanethioate (also known as Ethyl thioacetate), which has a simpler structure without the additional sulfur atom:
| Property | S-ethyl ethanesulfinothioate | S-Ethyl ethanethioate |
|---|---|---|
| Molecular Formula | C4H10OS2 | C4H8OS |
| Molecular Weight | 138.3 g/mol | 104.171 g/mol |
| Structure | Contains S-S bond | Contains C-S bond |
| Enthalpy of Formation | Not available in sources | ΔfH° gas = -54.45 ± 0.22 kcal/mol |
| IUPAC Name | 1-ethylsulfinylsulfanylethane | Ethanethioic acid, S-ethyl ester |
The structural differences between these compounds highlight how the addition of a second sulfur atom and the presence of the sulfoxide group fundamentally changes the chemical properties and potential biological activities .
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